molecular formula C18H25N3O2 B6418118 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-92-5

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B6418118
CAS No.: 912896-92-5
M. Wt: 315.4 g/mol
InChI Key: SCWFBHUGQQLPLH-UHFFFAOYSA-N
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Description

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, also known as BMPEA, is an amphetamine-like compound that is found in some dietary supplements. It has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. BMPEA has been found to have similar pharmacological effects to amphetamine, however, its mechanism of action is not fully understood.

Scientific Research Applications

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. In animal studies, this compound has been found to produce an increase in locomotor activity and a decrease in food intake. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. This compound has also been studied for its potential to improve cognitive performance and to act as an antidepressant.

Mechanism of Action

The exact mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not well understood. It is thought to act as a stimulant by increasing the release of catecholamines, such as dopamine and norepinephrine, in the brain. It is also thought to act as an appetite suppressant by blocking the reuptake of these neurotransmitters. This compound has also been found to interact with the serotonin system, suggesting that it may also act as an antidepressant.
Biochemical and Physiological Effects
This compound has been found to produce an increase in locomotor activity and a decrease in food intake in animal studies. It has also been found to increase the breakdown of fat in adipose tissue, suggesting that it may be useful as an aid for weight loss. In addition, this compound has been found to increase the levels of catecholamines, such as dopamine and norepinephrine, in the brain, and to interact with the serotonin system.

Advantages and Limitations for Lab Experiments

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been studied for its potential to act as a stimulant, appetite suppressant, and fat burner. However, the exact mechanism of action of this compound is not well understood and there is limited research on its safety and efficacy. As such, there are some limitations to using this compound in lab experiments. One advantage of using this compound in lab experiments is that it can be synthesized in a variety of ways, and is typically produced in high yields. In addition, this compound is relatively inexpensive and is not a controlled substance.

Future Directions

There are a number of potential future directions for research on 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one. First, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy. Second, this compound could be studied for its potential to act as an antidepressant. Third, this compound could be studied for its potential to improve cognitive performance. Fourth, this compound could be studied for its potential to act as an aid for weight loss. Fifth, this compound could be studied for its potential to act as an appetite suppressant. Finally, this compound could be studied for its potential to act as a stimulant.

Synthesis Methods

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been synthesized in a variety of ways, including reduction of 2-methoxyethyl-1,3-benzodiazole, reaction of 2-methoxyethyl-1,3-benzodiazole with 2-methylpyrrolidin-2-one, and reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. The most common method of synthesis is the reaction of 2-methoxyethyl-1,3-benzodiazole with 1-butyl-2-methylpyrrolidin-2-one. This reaction is typically carried out in a refluxing solution of acetic acid and acetic anhydride, and produces the desired product in high yields.

Properties

IUPAC Name

1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWFBHUGQQLPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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